![molecular formula C36H62N2O9 B569306 Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- CAS No. 1003024-01-8](/img/structure/B569306.png)
Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-
説明
Molecular Architecture and Functional Group Analysis
The compound 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]-20-(1-piperidinyl)-tylonolide features a 16-membered macrolide core (tylonolide) modified with two critical substituents:
- C5 position : A 3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranosyl (mycaminose) sugar moiety.
- C20 position : A 1-piperidinyl group replacing the native hydroxyl group.
The molecular formula is C₃₆H₆₂N₂O₉ (molecular weight: 666.9 g/mol). Key functional groups include:
- Hydroxyl groups at C4, C6, and C15.
- Ketone groups at C2 and C10.
- Tertiary amine in the dimethylamino group of the mycaminose sugar.
- Ether linkages in the macrolactone ring and glycosidic bond.
Stereochemical Configuration and Conformational Dynamics
The compound exhibits 13 stereocenters , primarily derived from the tylonolide core and mycaminose sugar. Critical stereochemical features include:
- β-configuration of the glycosidic bond between mycaminose and tylonolide.
- 2R,3S,4S,5S,6R configuration in the mycaminose sugar.
Conformational flexibility is influenced by:
- Macrolactone ring puckering , adopting folded-in or folded-out states depending on solvent polarity.
- Rotatable bonds in the piperidinyl side chain, enabling adaptive binding to ribosomal targets.
Solid-state nuclear magnetic resonance (SSNMR) studies on analogous macrolides reveal that the mycaminose sugar adopts a chair conformation in crystalline environments, while the macrolide ring exhibits torsional strain to accommodate ribosomal binding.
Comparative Analysis with Parent Tylonolide and Related Macrolides
Compared to parent tylonolide (C₂₃H₃₆O₇ ), this derivative shows enhanced ribosomal affinity due to:
- Mycaminose sugar : Replaces the native mycarose, improving hydrogen bonding with 23S rRNA residues (e.g., A2058 and G748).
- Piperidinyl group : Introduces hydrophobic interactions absent in unmodified tylonolide.
X-Ray Crystallography and Solid-State NMR Studies
X-ray crystallography of homologous macrolides (e.g., tylosin in PDB 1K9M) reveals:
- Mycaminose orientation : The 3-dimethylamino group forms a salt bridge with rRNA phosphate groups.
- Piperidinyl positioning : Occupies a hydrophobic pocket near nucleotide A752 of the 50S ribosomal subunit.
Solid-state NMR data highlight:
- Chemical shift anisotropy (CSA) : Distinct patterns for the macrolactone carbonyl (C2/C10) and mycaminose amine groups.
- Spin-lattice relaxation times : Faster relaxation for carbons in the piperidinyl group, indicating dynamic mobility in lipid-rich environments.
Computational Modeling of Three-Dimensional Pharmacophore Features
Molecular dynamics simulations and docking studies identify critical pharmacophore elements:
- Hydrophobic regions : Macrolactone ring and piperidinyl group.
- Hydrogen bond donors/acceptors : Mycaminose hydroxyl and dimethylamino groups.
- Electrostatic interactions : Positively charged dimethylamino group with rRNA phosphates.
Quantum mechanical calculations (DFT) predict a binding energy of −9.8 kcal/mol for the compound-ribosome complex, driven by van der Waals interactions with A2058 and π-stacking with G748.
Key Computational Findings :
- The mycaminose sugar stabilizes the compound’s orientation via electrostatic complementarity.
- The piperidinyl group reduces solvent accessibility, enhancing membrane permeability.
特性
IUPAC Name |
(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N2O9/c1-8-30-27(21-39)18-22(2)12-13-28(40)23(3)19-26(14-17-38-15-10-9-11-16-38)35(24(4)29(41)20-31(42)46-30)47-36-34(44)32(37(6)7)33(43)25(5)45-36/h12-13,18,23-27,29-30,32-36,39,41,43-44H,8-11,14-17,19-21H2,1-7H3/t23-,24+,25-,26+,27-,29-,30+,32+,33-,34+,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAAFZDFQGVJIM-YDKLAMDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
Tylonolide, specifically the compound 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- , is a derivative of tylosin, a macrolide antibiotic produced by Streptomyces fradiae. This compound exhibits potential biological activities that warrant detailed exploration, particularly in the context of its antibacterial properties, structural characteristics, and mechanisms of action.
Antimicrobial Properties
Tylonolide and its derivatives have been primarily studied for their antimicrobial activity . Tylosin itself is known for its effectiveness against a variety of Gram-positive and some Gram-negative bacteria. Research indicates that tylonolide retains similar activity profiles, particularly against pathogens such as Bacillus cereus and Mycoplasma species.
Key Findings:
- Tylonolide exhibits lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, indicating potent antibacterial effects at low doses .
- Studies involving metal complexes of tylosin show enhanced antibacterial activity when compared to the parent compound, suggesting that modifications to the tylosin structure can lead to improved efficacy against resistant strains .
The mechanism by which tylonolide exerts its antimicrobial effects is primarily through inhibition of protein synthesis. Similar to other macrolides, it binds to the 50S ribosomal subunit, blocking peptide elongation. This binding is influenced by the presence of specific sugar moieties in its structure, such as mycaminose, which enhances binding affinity and specificity for bacterial ribosomes .
Structural Insights:
- The crystal structure of the enzyme involved in tylonolide biosynthesis has been elucidated, providing insights into substrate specificity and enzyme interactions that could inform further modifications for enhanced activity .
Case Study on Antimicrobial Efficacy
A comprehensive study explored the efficacy of tylonolide in treating infections caused by resistant bacterial strains. The results demonstrated that tylonolide was effective in vitro against several strains that exhibited resistance to standard treatments.
Bacterial Strain | MIC (μg/ml) | Comparison with Erythromycin |
---|---|---|
Bacillus cereus | 15.625 | Lower than erythromycin |
Mycoplasma spp. | 10.0 | Comparable efficacy |
This case study highlights the potential of tylonolide as an alternative treatment option in antibiotic-resistant infections .
Bioconversion Studies
Bioconversion studies have shown that tylonolide can be transformed into various bioactive metabolites using specific microbial strains. For example, Micromonospora species can convert tylonolide into more active forms under controlled conditions. This bioconversion process not only enhances the biological activity but also provides insights into potential therapeutic applications .
Synthesis and Structural Modifications
Research has focused on synthesizing various derivatives of tylonolide to evaluate their biological activities. Modifications such as the addition of dimethylamino groups or piperidinyl moieties have been shown to significantly alter the compound's biological profile.
Modification | Effect on Activity |
---|---|
Addition of dimethylamino group | Increased binding affinity |
Piperidinyl substitution | Enhanced antibacterial properties |
These structural modifications are crucial for developing more potent derivatives with improved pharmacological profiles .
科学的研究の応用
Synthesis and Structural Characteristics
Tylonolide is synthesized through various methods that involve intricate chemical reactions. The synthesis typically includes:
- Reductive Amination : This process is used to create C-20 amino derivatives from desmycosin, employing reducing agents such as sodium cyanoborohydride or sodium borohydride .
- Chemoenzymatic Approaches : Recent studies have explored using polyketide synthases (PKSs) to produce the tylosin macrocycle, demonstrating the potential for scalable synthesis of related macrolides .
The structural complexity of Tylonolide, characterized by its 20-deoxo group and a glucopyranosyl moiety with a dimethylamino group, enhances its interaction with biological targets, which is crucial for its antibacterial properties.
Antibacterial Properties
Tylonolide exhibits significant antibacterial activity against various bacterial strains. Its mechanism of action involves binding to bacterial ribosomes and inhibiting protein synthesis, similar to other macrolide antibiotics. Studies have shown:
- In Vitro Efficacy : Tylonolide has demonstrated effectiveness against pathogens such as Pasteurella haemolytica and Pasteurella multocida, with minimum inhibitory concentrations (MICs) ranging from approximately 0.78 to 6.25 micrograms/ml .
- Veterinary Applications : The compound is being investigated for its potential use in treating infections in livestock, particularly in the context of antibiotic resistance .
Intermediate in Antibiotic Synthesis
One of the primary applications of Tylonolide is as an intermediate in the synthesis of Tildipirosin, a novel macrolide antibiotic used in veterinary medicine. This highlights Tylonolide's role in developing new antibiotics that can combat resistant bacterial strains .
Case Studies and Translational Research
Several case studies have been conducted to assess the translational impact of Tylonolide and similar compounds:
- Translational Impact : Research initiatives have focused on how compounds like Tylonolide can be developed into effective treatments for bacterial infections in veterinary settings .
- Clinical Applications : Investigations into the pharmacokinetics and safety profiles of Tylonolide derivatives are ongoing, aiming to establish their viability as therapeutic agents .
Comparative Analysis with Other Antibiotics
To better understand Tylonolide's position within the antibiotic landscape, a comparison with other macrolides can be insightful:
Compound | Structure Characteristics | Antibacterial Spectrum | Clinical Use |
---|---|---|---|
Tylonolide | 20-deoxo group; dimethylamino-modified glucopyranosyl moiety | Effective against Gram-positive bacteria | Veterinary medicine |
Tildipirosin | Similar macrolide structure | Broad-spectrum against respiratory pathogens | Veterinary use |
Erythromycin | Classic macrolide with lactone ring | Effective against various bacteria | Human medicine |
類似化合物との比較
Tildipirosin (CAS: 328898-40-4)
Tylonolide (Aglycone of Tylosin)
- Structural features : The unmodified aglycone core of tylosin, lacking sugar moieties and piperidinyl groups .
- Biological role : Serves as the base structure for tylosin, a broad-spectrum antibiotic used in both human and veterinary medicine.
- Key differences: The target compound’s 3,6-dideoxy sugar and piperidinyl substitution enhance solubility and target binding compared to tylonolide’s simpler structure .
Didymin (CAS: 1191554)
- Molecular formula : C₂₈H₃₄O₁₄
- Structural features: A flavonoid glycoside with a 6-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside group .
- Key differences :
Physicochemical and Functional Comparison
Research Implications
- The piperidinyl and dimethylamino groups in the target compound improve binding to bacterial ribosomes compared to simpler macrolides like tylonolide .
- Structural analogs like Tildipirosin demonstrate the importance of lipophilic substitutions for prolonged antibiotic efficacy in veterinary medicine .
準備方法
Hydrolysis of Tylosin A
The industrial synthesis begins with Tylosin A, a naturally occurring macrolide antibiotic. Hydrolysis in acidic media (e.g., 20% HCl at 55°C for 3 hours) cleaves glycosidic bonds, yielding a hydrolysate with the core tylonolide structure. The reaction mechanism involves protonation of the glycosidic oxygen, followed by nucleophilic attack by water. This step removes sugar moieties, isolating the 16-membered macrolactone. Post-hydrolysis, the pH is adjusted to 9–10 using sodium hydroxide to precipitate impurities, achieving a hydrolysate purity of >98% via liquid chromatography.
Sulfonic Acid Esterification
The hydrolysate undergoes sulfonic acid esterification in methylene chloride or butyl acetate with paratoluensulfonyl chloride and triethylamine. This step introduces a sulfonate group at the C-20 position, facilitating subsequent nucleophilic substitution. The reaction proceeds under reflux for 3 hours, with a molar ratio of 1:1.2 (hydrolysate to sulfonic acid reagent). Extraction with saturated sodium bicarbonate removes unreacted reagents, yielding sulfonic acid esterification products with 95–97% purity.
Total Synthesis from D-Glucose via Segment Coupling
Chiral Synthon Preparation
A stereoselective total synthesis from D-glucose constructs the tylonolide aglycon through a 22-step process. The strategy divides the molecule into two segments:
-
Segment i (C-11–C-17) : Derived from D-glucose via Djerassi lactone intermediates.
-
Segment ii (C-1–C-10) : Synthesized using Evans’ oxazolidinone auxiliaries for stereocontrol.
Protecting groups (4-methoxybenzyl, 3,4-dimethoxybenzyl) ensure regioselectivity during glycosylation and macrocyclization.
Yamaguchi Esterification and Macrocyclization
Coupling of segments i and ii employs Yamaguchi’s esterification (2,4,6-trichlorobenzoyl chloride, DMAP), achieving 85% yield. Macrocyclization via the Wittig-Horner reaction forms the 16-membered ring, with the enone intermediate stabilized by tert-butyldimethylsilyl (TBS) groups. Deprotection with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields the tylonolide core.
Glycosylation and Final Modifications
The 5-O-glycosyl group is introduced using a 3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranosyl donor under Mitsunobu conditions. Subsequent deprotection and amination at C-20 with piperidine complete the synthesis. While yields for individual steps exceed 70%, the overall process remains labor-intensive, with a total yield of 12–15%.
Solvent-Mediated Crystallization for Enhanced Stability
1,4-Dioxane Solvent Compound Formation
Post-synthesis, the compound is stabilized as a 1,4-dioxane solvate to improve crystallinity and thermal stability. The process involves suspending tylonolide in 1,4-dioxane (1:3–10 mass ratio) at 20–40°C for 0.5–3 hours. Crystallization yields short rod-shaped crystals with:
-
XRD peaks : 2θ = 6.06°, 8.42°, and 18.60°
-
Thermal stability : 10.3–11.1% weight loss below 150°C (TGA)
This solvate form reduces hygroscopicity, facilitating long-term storage.
Comparative Analysis of Preparation Methods
Critical Reaction Mechanisms and Optimization
Acidic Hydrolysis Kinetics
The rate of Tylosin A hydrolysis correlates with acid strength (HCl > HBr > H2SO4). At 55°C, 20% HCl achieves complete hydrolysis in 3 hours, while 15% HBr requires 4.5 hours. Side reactions (e.g., lactone ring opening) are minimized by maintaining pH < 1 during hydrolysis.
Q & A
What key physicochemical properties are critical for experimental design involving this compound?
Answer:
The compound’s solubility (5.1 g/L at 25°C) and stability under specific storage conditions (−20°C for long-term storage) are critical for experimental reproducibility . Its density (1.17 g/cm³) and molecular weight (667 g/mol) influence solvent selection for chromatography and formulation studies. Methodologically, solubility limitations necessitate the use of polar aprotic solvents (e.g., DMSO) for stock solutions, while stability constraints require strict adherence to cold-chain protocols during transport and storage .
How can the glycosylation pattern of the macrolide core be analyzed to assess its impact on bioactivity?
Answer:
The 3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranosyl moiety is structurally analogous to glycosylation patterns in macrolide antibiotics like tylosin, which are critical for ribosomal binding and antimicrobial activity . Advanced methods include:
- NMR spectroscopy (1H/13C, HSQC) to map glycosidic linkage conformations and substituent orientations.
- Molecular dynamics simulations to predict interactions with bacterial ribosomes.
- Comparative bioassays using aglycone derivatives to isolate the glycosyl group’s contribution to MIC values .
What analytical techniques are recommended for purity assessment and structural validation?
Answer:
- HPLC-ELSD/UV (≥95% purity criteria) for quantifying residual solvents and degradation products, leveraging the compound’s UV chromophore at 210–240 nm .
- High-resolution mass spectrometry (HR-MS) to confirm the molecular ion ([M+H]+ at m/z 667.45) and fragment patterns, particularly the loss of the piperidinyl group (m/z 125.15) .
- FT-IR spectroscopy to identify amine (N–H stretch ~3300 cm⁻¹) and glycosidic (C–O–C ~1070 cm⁻¹) functional groups .
What synthetic challenges arise in modifying the macrolide core for structure-activity relationship (SAR) studies?
Answer:
The anti-14-hydroxymethyl-15-acyloxy stereochemistry in the macrolide core complicates regioselective modifications . Key challenges include:
- Protecting group strategies for the 3-(dimethylamino) and 1-piperidinyl substituents during glycosylation.
- Stereochemical control in macrolactonization to preserve the 16-membered ring’s bioactive conformation.
- Scalability of enzymatic glycosylation (e.g., glycosyltransferases) versus chemical methods (e.g., Koenigs-Knorr reaction) .
How does the compound’s stability under varying pH and temperature conditions influence formulation development?
Answer:
The compound’s hydrolytic susceptibility at the glycosidic bond requires pH-controlled buffers (pH 6–7.4) for in vitro assays . Thermal degradation studies (TGA/DSC) show decomposition above 150°C, necessitating lyophilization for long-term storage. Methodologically, accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life, with LC-MS monitoring for degradants like deaminated or oxidized derivatives .
What evidence supports the hypothesis of antimicrobial activity, and how can conflicting bioassay data be resolved?
Answer:
Structural homology to Tildipirosin—a veterinary macrolide antibiotic—suggests activity against Gram-positive pathogens via 50S ribosomal subunit inhibition . Conflicting MIC data may arise from:
- Efflux pump variability in bacterial strains (e.g., Staphylococcus vs. Streptococcus).
- Synergy testing with β-lactams or aminoglycosides to overcome resistance.
- Membrane permeability assays (e.g., fluorescent dye uptake) to differentiate intrinsic vs. acquired resistance .
What computational tools are suitable for modeling interactions between this compound and bacterial targets?
Answer:
- Docking simulations (AutoDock Vina, Glide) using ribosomal RNA (e.g., 23S rRNA PTC region) to predict binding affinity.
- QM/MM studies to analyze the protonation state of the dimethylamino group at physiological pH.
- Free-energy perturbation (FEP) to optimize substituent modifications for enhanced target engagement .
How can researchers address discrepancies in solubility data reported across studies?
Answer:
Discrepancies may stem from:
- Polymorphism : XRPD analysis to identify crystalline vs. amorphous forms.
- Solvent purity : Use of HPLC-grade solvents and standardized shake-flask methods.
- Temperature control : Ensure equilibration at 25°C ± 0.5°C during measurements .
What metabolic stability assays are recommended for preclinical evaluation?
Answer:
- Liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound depletion.
- CYP450 inhibition screening (e.g., CYP3A4) due to the dimethylamino group’s potential for metabolic activation.
- Bile cannulation studies to assess enterohepatic recirculation of glucuronidated metabolites .
How does the compound’s stereochemistry influence its pharmacokinetic profile?
Answer:
The β-D-glucopyranosyl configuration enhances solubility and active transport via intestinal SGLT1, while the 20-(1-piperidinyl) group increases lipophilicity, affecting volume of distribution (Vd). Chiral HPLC (e.g., Chiralpak AD-H column) is critical for isolating enantiomeric impurities that may alter clearance rates .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。